molecular formula C16H13BrO2 B6346671 (2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1021493-88-8

(2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6346671
CAS No.: 1021493-88-8
M. Wt: 317.18 g/mol
InChI Key: VXSCUAKZEQCRMC-DHZHZOJOSA-N
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Description

(2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted chalcones with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: May interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: Could influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    (2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: Similar structure with a fluorine atom instead of bromine.

    (2E)-3-(4-Methylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness: The presence of the bromine atom in (2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one imparts unique chemical reactivity, particularly in substitution reactions

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSCUAKZEQCRMC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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